molecular formula C16H17N3 B12238101 2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B12238101
M. Wt: 251.33 g/mol
InChI Key: IEZPFSCZAFMTEC-UHFFFAOYSA-N
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Description

2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a complex organic compound that features a pyrimidine ring fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. The starting materials often include cyclobutyl derivatives and pyrimidine precursors. The key steps may involve:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclobutyl group onto the pyrimidine ring.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Automation: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the pyrimidine or isoindole rings.

Scientific Research Applications

2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its specific combination of a cyclobutyl group with a pyrimidine and isoindole structure. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-(6-cyclobutylpyrimidin-4-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C16H17N3/c1-2-5-14-10-19(9-13(14)4-1)16-8-15(17-11-18-16)12-6-3-7-12/h1-2,4-5,8,11-12H,3,6-7,9-10H2

InChI Key

IEZPFSCZAFMTEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC4=CC=CC=C4C3

Origin of Product

United States

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